![molecular formula C12H14O2 B13870004 [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol](/img/structure/B13870004.png)
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol: is an organic compound that features a phenyl group substituted with a methanol group and a dihydropyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol typically involves the reaction of a phenylmethanol derivative with a dihydropyran compound. One common method is the reaction of benzyl alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final compound in a pure form.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or toluene derivatives.
Substitution: Nitrobenzene, bromobenzene, or benzenesulfonic acid derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions of phenylmethanol derivatives with biological systems, including enzyme inhibition and receptor binding studies.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins with enhanced stability or reactivity.
作用机制
The mechanism of action of [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl and dihydropyran rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Benzyl Alcohol: Similar in structure but lacks the dihydropyran ring.
3,4-Dihydro-2H-pyran: Contains the dihydropyran ring but lacks the phenylmethanol group.
Phenylmethanol: Contains the phenylmethanol group but lacks the dihydropyran ring.
Uniqueness: [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol is unique due to the presence of both the phenylmethanol group and the dihydropyran ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol |
InChI |
InChI=1S/C12H14O2/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12/h1-2,5-7,13H,3-4,8-9H2 |
InChI 键 |
SFLHWNINKCJSIE-UHFFFAOYSA-N |
规范 SMILES |
C1CC=C(OC1)C2=CC=CC=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)
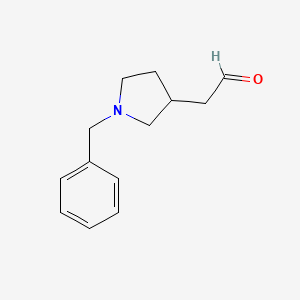
![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)

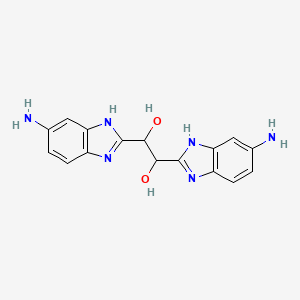
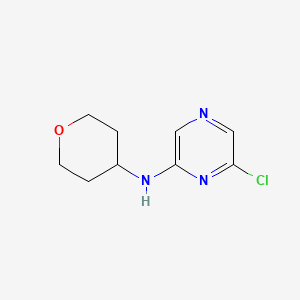

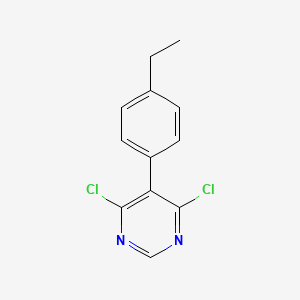
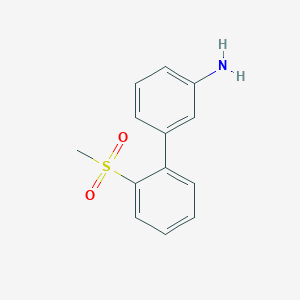
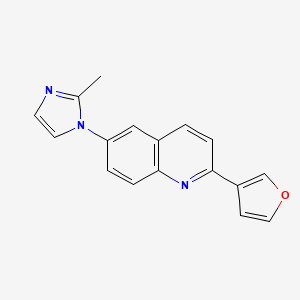
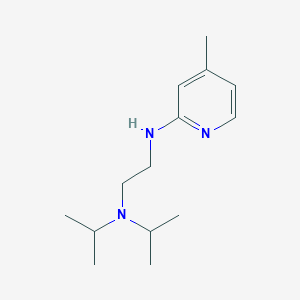
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13869979.png)
![Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate](/img/structure/B13869983.png)

